[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Overview
Description
“[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” is an organic compound that belongs to the class of 1,3,5-triazine-2,4-diamines . It is a useful research chemical .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” involves alkylation of the fused [1,2,4]triazolo[1,5-a][1,3,5]triazine system . The reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” is complex and can be analyzed using 1H, 13C, and 1H–13C HMBC NMR spectra . The compound crystallizes with two almost identical molecules in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” are complex and involve multiple steps . For example, the removal of acetyl protecting group from 5-amino-substituted {2-[(7-oxo[1,2,4]triazolo[1,5-a][1,3,5]triazin-3(7H)-yl)methoxy]ethyl}acetates gave 5-aza analogs of acyclovir, containing a substituted amino group at position 5 of the heterocyclic 3-[(2-hydroxyethoxy)methyl][1,2,4]-triazolo[1,5-a][1,3,5]triazin-7(3H)-one system .Scientific Research Applications
Synthesis Techniques and Structural Analysis :
- A practical method for synthesizing 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, which involved triazine ring closure and subsequent amination processes (Dolzhenko et al., 2008).
- Research on the molecular and crystal structure of variants of this compound, such as 7-phenyl-1,2,4-triazolo[1,5-a]-1,3,5-triazine, has been conducted to understand their structural properties (Kurella et al., 1992).
Potential Anticancer and Antiproliferative Properties :
- New fluorinated derivatives of this compound were synthesized as potential anticancer agents. Some of these compounds showed antiproliferative activity against lung and breast cancer cells, along with anti-angiogenic properties (Dolzhenko et al., 2015).
Research on Derivatives for Enhanced Biological Activity :
- Studies on fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines revealed their antiproliferative activity against various cancer cell lines, suggesting potential for further development in medical applications (Dolzhenko et al., 2008).
Exploration in Energetic Materials :
- Research on amino-nitramino functionalized triazolotriazines indicated a balance between high energy and low sensitivity, making them candidates for high-energy and insensitive explosives (Ma et al., 2018).
Other Applications and Syntheses :
- Various other studies explored different synthetic methods and applications, such as the use of supercritical carbon dioxide in synthesis and the development of novel triazinium-imidothioate zwitterions (Baklykov et al., 2019), (Wermann et al., 2005).
Safety And Hazards
Future Directions
The future directions for the study of “[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the design of energetic compounds based on [1,2,4]triazolo[1,5-a][1,3,5]triazine fused backbone by introducing the three functional groups into the molecular scaffold .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-3-6-1-7-4-8-2-9-10(3)4/h1-2H,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWMRRPQUILBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293016 | |
Record name | [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine | |
CAS RN |
1489-04-9 | |
Record name | 1489-04-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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